Methyl 3-methylpiperazine-1-carboxylate
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Overview
Description
Methyl 3-methylpiperazine-1-carboxylate is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methylpiperazine-1-carboxylate can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also yield piperazine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized piperazine derivatives.
Scientific Research Applications
Methyl 3-methylpiperazine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Methyl 3-methylpiperazine-1-carboxylate can be compared with other similar compounds, such as:
Piperazine: A simpler compound with a similar ring structure but without the methyl and carboxylate groups.
N-methylpiperazine: Similar to this compound but lacks the carboxylate group.
Benzyl 3-methylpiperazine-1-carboxylate: Contains a benzyl group instead of a methyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other piperazine derivatives.
Properties
CAS No. |
26942-39-2 |
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Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
methyl 3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C7H14N2O2/c1-6-5-9(4-3-8-6)7(10)11-2/h6,8H,3-5H2,1-2H3 |
InChI Key |
GHDVBXGGAVRSRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C(=O)OC |
Origin of Product |
United States |
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